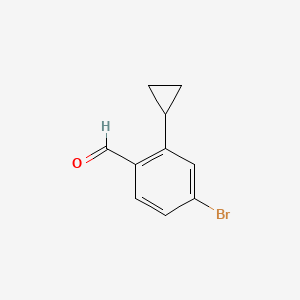![molecular formula C18H16FNO B6604968 2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane CAS No. 2763750-47-4](/img/structure/B6604968.png)
2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1'-Biphenyl]-4-carbonyl-4-fluoro-2-azabicyclo[2.1.1]hexane (2-BCFA) is a fluorinated bicyclic azabicyclic compound with a biphenyl core. It is a member of the azabicyclic family of compounds, which are characterized by their bicyclic structure and contain a single nitrogen atom. 2-BCFA has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. The compound has a wide range of properties, including a high boiling point, low volatility, and good solubility in a variety of solvents.
Scientific Research Applications
2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. In drug design, the compound is used to develop new drugs with improved properties, such as increased potency and selectivity. In medicinal chemistry, 2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane is used to study the structure-activity relationships of different compounds and to design new molecules with improved therapeutic properties. In biochemistry, the compound is used to study the structure and function of proteins and other biological macromolecules.
Mechanism of Action
Mode of Action
It is known that the compound is a part of the bicyclo[211]hexane family, which has been shown to interact with biological targets via a variety of mechanisms .
Biochemical Pathways
The bicyclo[211]hexane core has been incorporated into the structure of various bio-active compounds, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The bicyclo[211]hexane core has been used in the development of new bio-active compounds, suggesting that it may have favorable ADME properties .
Result of Action
The incorporation of the 1,2-disubstituted bicyclo[211]hexane core into the structure of fungicides has resulted in saturated patent-free analogs with high antifungal activity .
Action Environment
The bicyclo[211]hexane core has been shown to be a versatile building block in the synthesis of new bio-active compounds, suggesting that it may be stable under a variety of environmental conditions .
Advantages and Limitations for Lab Experiments
2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane has a number of advantages and limitations for laboratory experiments. One of the major advantages of using 2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane is its high boiling point and low volatility, which make it ideal for use in a variety of scientific research applications. The compound has a good solubility in a variety of solvents, which makes it easy to work with in the laboratory. However, the compound has a low toxicity, which limits its use in certain experiments.
Future Directions
2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane has a number of potential future directions for scientific research. One of the most promising areas of research is the development of new drugs and therapeutic agents based on the structure and properties of the compound. The compound could also be used to study the structure and function of proteins and other biological macromolecules. In addition, the compound could be used to study the structure-activity relationships of different compounds and to design new molecules with improved therapeutic properties. Finally, the compound could be used to study the biochemical and physiological effects of different compounds and to develop new drugs with improved properties.
Synthesis Methods
2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane can be synthesized using a number of different methods. The most commonly used method is the Friedel-Crafts alkylation method, which involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst. This method is used to form the biphenyl core of the compound. The fluoroalkylation of the biphenyl core is then carried out using a variety of fluorinating agents, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) or trifluoromethanesulfonyl fluoride (CF3SO2F).
properties
IUPAC Name |
(4-fluoro-2-azabicyclo[2.1.1]hexan-2-yl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-18-10-16(11-18)20(12-18)17(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUKZWYVYVRVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1,1'-Biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)


![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)
![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane](/img/structure/B6604967.png)
![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)
![3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers](/img/structure/B6604983.png)
![(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B6604991.png)
![3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604993.png)